molecular formula C13H15BrN2O B2725448 1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone CAS No. 339021-10-2

1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone

カタログ番号: B2725448
CAS番号: 339021-10-2
分子量: 295.18
InChIキー: VKLDBXYJUHZEOG-KTKRTIGZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone is a pyrrolidinone derivative featuring a 4-bromophenyl group at position 1 and a dimethylamino-substituted methylene moiety at position 2. Its molecular formula is C₁₃H₁₄BrN₂O (exact mass: 309.03 g/mol). The compound is synthesized via Claisen–Schmidt condensation or Michael addition reactions, as evidenced by related synthetic routes for structurally similar compounds . Pyrrolidinone derivatives are of interest due to their diverse biological activities, including anticancer and CNS-targeting properties .

特性

IUPAC Name

(3Z)-1-(4-bromophenyl)-3-(dimethylaminomethylidene)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-15(2)9-10-7-8-16(13(10)17)12-5-3-11(14)4-6-12/h3-6,9H,7-8H2,1-2H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLDBXYJUHZEOG-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCN(C1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/CCN(C1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Maleimide Cyclization Approach

A prevalent strategy involves the cyclization of maleic anhydride derivatives with 4-bromoaniline. Source describes the synthesis of related maleimides via a two-step process:

  • Maleamic Acid Formation :
    • Reagents : Maleic anhydride + 4-bromoaniline in acetone.
    • Conditions : Exothermic reaction at room temperature (1 h), followed by reflux with Mn(OAc)₂ and acetic anhydride.
    • Outcome : N-(4-bromophenyl)maleimide is obtained in 40–60% yield after recrystallization.
  • Functionalization with Dimethylaminomethylene :
    • Reagents : N-(4-bromophenyl)maleimide + dimethylformamide dimethyl acetal (DMF-DMA).
    • Conditions : Reflux in toluene (110°C, 6 h).
    • Mechanism : The enamine formation at the 3-position via nucleophilic attack of dimethylamine on the maleimide carbonyl.

Key Data :

Step Reagents Temp (°C) Time (h) Yield (%)
1 Maleic anhydride, 4-bromoaniline RT → 60 1 → 2 40–60
2 DMF-DMA, toluene 110 6 70–85

γ-Butyrolactone Ammonolysis

Source outlines the industrial synthesis of 2-pyrrolidinone via ammonolysis of γ-butyrolactone. Adapting this for bromophenyl substitution:

  • Substituted γ-Butyrolactone Synthesis :
    • Reagents : 4-Bromophenylmagnesium bromide + γ-butyrolactone.
    • Conditions : Grignard reaction at −78°C, followed by aqueous workup.
  • Ammonolysis :
    • Reagents : Substituted lactone + NH₃/H₂O (1:2.2–3 molar ratio).
    • Conditions : Tubular reactor at 250–290°C, 8–16 MPa pressure.

Challenges : Low selectivity (<94%) and side reactions necessitate rigorous purification via distillation.

Direct Functionalization of Preformed Pyrrolidinones

Vilsmeier–Haack Formylation

Source highlights the use of DMF-DMA for introducing dimethylaminomethylene groups:

  • Reaction Setup :
    • Substrate : 1-(4-Bromophenyl)-2-pyrrolidinone.
    • Reagents : DMF-DMA (3 eq), catalytic p-TsOH.
    • Conditions : Reflux in acetonitrile (12 h).

Yield : 75–90% after column chromatography (hexane/EtOAc).

Condensation with Dimethylamine

An alternative employs preformed enamines:

  • Enamine Synthesis :
    • Reagents : 3-Keto-pyrrolidinone + dimethylamine hydrochloride.
    • Conditions : Dean–Stark trap, toluene reflux (azeotropic water removal).

Advantage : Avoids harsh reagents, but yields drop to 60–70% due to equilibrium limitations.

One-Pot Multicomponent Approaches

Biginelli Reaction Variants

Source adapts the Biginelli reaction for pyrrolidinones:

  • Components :
    • 4-Bromobenzaldehyde, urea, ethyl acetoacetate.
    • Catalyst : HCl (aqueous).
  • Cyclization :
    • Microwave irradiation (100°C, 30 min).

Yield : 50–65%, with poor regioselectivity for the dimethylaminomethylene group.

Mechanistic Insights and Optimization

Role of Catalysts

  • Lewis Acids : Mn(OAc)₂ in Source accelerates maleimide cyclization by coordinating to carbonyl oxygen.
  • Base Catalysis : NEt₃ in Source deprotonates intermediates, enhancing enamine formation.

Solvent Effects

  • Polar Aprotic Solvents : DMF or DMSO improve DMF-DMA reactivity but complicate purification.
  • Toluene : Ideal for azeotropic water removal in condensation reactions.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Maleimide Cyclization High purity, scalable Multi-step, costly reagents 70–85
γ-Butyrolactone Route Industrial feasibility High-pressure equipment required 60–75
Vilsmeier–Haack Rapid, single-step Requires anhydrous conditions 75–90
Biginelli Adaptation Atom-economical Low regioselectivity 50–65

化学反応の分析

Types of Reactions

1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

科学的研究の応用

1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the functional groups present. The exact mechanism of action may vary based on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structural Analogs

Halogen Substitution: Bromine vs. Chlorine

A closely related analog, 1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone (CAS: 343375-72-4), replaces the 4-bromophenyl group with a 3,5-dichlorophenyl moiety. Key differences include:

  • Molecular Formula : C₁₃H₁₄Cl₂N₂O (285.17 g/mol vs. 309.03 g/mol for the brominated compound).
  • Biological Activity : Halogen position (para vs. meta/para in dichloro derivatives) influences receptor binding in medicinal chemistry applications .

Table 1: Halogen-Substituted Analogs

Compound Name Substituent Molecular Formula Key Properties Reference
1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone 4-Bromophenyl C₁₃H₁₄BrN₂O Higher molecular weight, lipophilic
1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone 3,5-Dichlorophenyl C₁₃H₁₄Cl₂N₂O Enhanced electron-withdrawing effects

Substituent Modifications on the Aromatic Ring

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (CAS: 197450-39-8) introduces a methyl group at the 3-position of the bromophenyl ring but lacks the dimethylamino methylene group. Key distinctions include:

  • Molecular Formula: C₁₁H₁₂BrNO (254.12 g/mol).
  • Synthetic Utility: The absence of the dimethylamino group simplifies synthesis but limits applications in charge-driven biological interactions .

Core Scaffold Variations

Pyrazole Derivatives

Compounds like 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (CAS: o2586) replace the pyrrolidinone core with a pyrazole ring. These derivatives exhibit:

  • Enhanced Rigidity : Pyrazole’s planar structure may improve binding to flat enzymatic pockets.
  • Pharmacological Profile: Fluorophenyl groups enhance metabolic stability compared to dimethylamino groups .
Thiazolo-Triazine Derivatives

Compounds such as 2-arylidene-6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-diones demonstrate fused heterocyclic systems with broader π-conjugation, leading to distinct electronic properties and anticancer activity .

生物活性

1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone, identified by its CAS number 1260757-37-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on recent studies and findings.

Chemical Structure

The chemical structure of 1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone is represented as follows:

C13H15BrN2O\text{C}_{13}\text{H}_{15}\text{BrN}_{2}\text{O}

This structure features a bromophenyl group and a dimethylaminomethylene moiety, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone exhibit significant anticancer properties. For instance, research on related compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with tumor growth and metastasis.

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.0ERK pathway inhibition
Compound BHeLa3.2Apoptosis induction
1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinoneA549TBDTBD

Note: TBD = To Be Determined based on future studies.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies suggest that the bromophenyl group enhances the electron density of the molecule, potentially increasing its antibacterial efficacy compared to non-brominated analogs.

Case Study: Antimicrobial Testing
In a comparative study, 1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone was tested against several bacterial strains, showing effective inhibition of growth at varying concentrations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : The compound may induce apoptosis in cancer cells by activating pro-apoptotic factors while inhibiting anti-apoptotic signals.

Research Findings

Several studies have highlighted the potential applications of 1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone:

  • In Vitro Studies : Laboratory tests have demonstrated that this compound can significantly reduce cell viability in cancer cell lines.
  • In Vivo Studies : Animal models have shown promising results, indicating that the compound could be effective in reducing tumor sizes when administered at therapeutic doses.

Q & A

Q. What are the key considerations in optimizing the synthesis of 1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone to maximize yield and purity?

To optimize synthesis, focus on controlling reaction conditions such as temperature (e.g., maintaining 60–80°C for condensation steps), solvent polarity (e.g., using DMF for polar intermediates), and reaction time (e.g., 12–24 hours for cyclization). Purification via column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) is recommended to isolate high-purity products .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Identify characteristic peaks such as the pyrrolidinone carbonyl (~170 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.8 ppm for bromophenyl groups).
  • IR : Confirm the presence of C=O stretching (~1680 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
  • HRMS : Validate the molecular ion peak (e.g., [M+H]⁺ at m/z 323.04 for C₁₃H₁₄BrN₂O). Cross-referencing with synthetic intermediates ensures structural fidelity .

Q. What in vitro assays are commonly used to screen this compound for potential biological activities?

Standard assays include:

  • MTT assay for cytotoxicity screening (IC₅₀ determination).
  • ELISA for anti-inflammatory activity (e.g., TNF-α inhibition).
  • DAPI staining to assess apoptosis induction in cancer cell lines .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound during synthesis?

Use silica gel chromatography with ethyl acetate/hexane (1:3) for intermediates. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water gradient) improves resolution. Recrystallization in ethanol/water (1:1) yields crystalline products .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) be integrated into studying this compound’s reactivity or bioactivity?

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometries at the B3LYP/6-311G(d,p) level to model reaction pathways (e.g., Michael addition mechanisms) .
  • Molecular docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations to assess stability .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Variable-temperature NMR : Suppress dynamic effects (e.g., hindered rotation in dimethylamino groups).
  • Isotopic labeling : Track unexpected peaks to identify impurities or tautomeric forms .

Q. How can researchers design experiments to investigate the environmental fate and transformation products of this compound in aquatic systems?

  • Photolysis studies : Expose the compound to UV light (254 nm) in aqueous solutions and analyze degradation products via LC-MS/MS.
  • Biotic transformation : Incubate with Pseudomonas spp. to identify microbial metabolites.
  • QSAR modeling : Predict bioaccumulation and toxicity using EPI Suite™ .

Q. What challenges arise in interpreting X-ray crystallography data for derivatives of this compound, and how can they be addressed?

Challenges include disordered solvent molecules and low crystal quality. Mitigate by:

  • Growing crystals via slow evaporation in dichloromethane/methanol.
  • Using SQUEEZE (PLATON) to model disordered regions.
  • Refining structures with SHELXL to achieve R₁ < 0.05 .

Q. What are effective approaches to elucidate reaction mechanisms in multi-step syntheses involving unstable intermediates?

  • In situ FTIR : Monitor intermediate formation (e.g., enolate generation in Claisen-Schmidt condensations).
  • Trapping experiments : Use TEMPO to detect radical intermediates.
  • Kinetic isotope effects : Compare kH/kD to identify rate-determining steps .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation : Incubate at pH 1–13 (37°C, 72 hours) and analyze via HPLC.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 200°C indicates thermal stability).
  • Arrhenius modeling : Predict shelf-life by extrapolating degradation rates at 40–60°C .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。